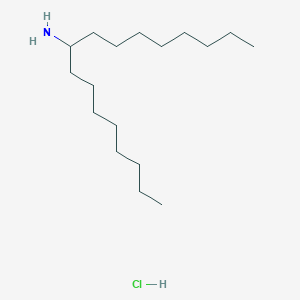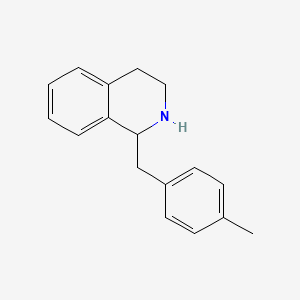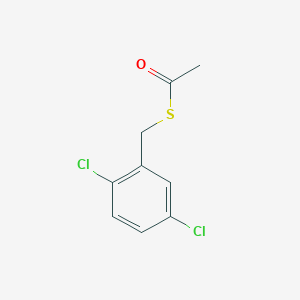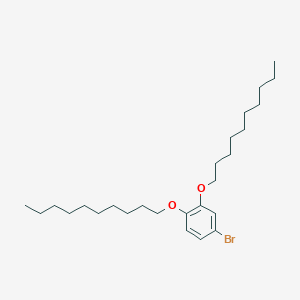![molecular formula C6H3IN2S B14124922 4-Iodothieno[2,3-d]pyrimidine CAS No. 18740-27-7](/img/structure/B14124922.png)
4-Iodothieno[2,3-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Iodothieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by the presence of an iodine atom at the fourth position of the thieno[2,3-d]pyrimidine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodothieno[2,3-d]pyrimidine typically involves the iodination of thieno[2,3-d]pyrimidine derivatives. One common method includes the following steps:
Formation of Thieno[2,3-d]pyrimidine Core: The thieno[2,3-d]pyrimidine core can be synthesized by cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-Iodothieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used for substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions include substituted thienopyrimidine derivatives, which can have various functional groups attached to the thieno[2,3-d]pyrimidine core.
科学的研究の応用
4-Iodothieno[2,3-d]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for designing inhibitors of enzymes such as phosphoinositide 3-kinase (PI3K) and protein kinases.
Biological Studies: The compound is studied for its potential anticancer, anti-inflammatory, and antiviral activities.
Chemical Biology: It serves as a probe for studying biological pathways and molecular interactions.
Material Science: The compound can be used in the development of organic electronic materials and sensors.
作用機序
The mechanism of action of 4-Iodothieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, as a PI3K inhibitor, it binds to the ATP-binding site of the enzyme, preventing its activity and thereby inhibiting downstream signaling pathways involved in cell proliferation and survival . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
Thieno[2,3-d]pyrimidine: The parent compound without the iodine substitution.
4-Chlorothieno[2,3-d]pyrimidine: A similar compound with a chlorine atom instead of iodine.
Thieno[3,2-d]pyrimidine: A structural isomer with different positioning of the nitrogen atoms in the pyrimidine ring.
Uniqueness
4-Iodothieno[2,3-d]pyrimidine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can enhance the compound’s ability to participate in coupling reactions and can also affect its binding affinity to molecular targets, making it a valuable scaffold in drug design .
特性
CAS番号 |
18740-27-7 |
|---|---|
分子式 |
C6H3IN2S |
分子量 |
262.07 g/mol |
IUPAC名 |
4-iodothieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C6H3IN2S/c7-5-4-1-2-10-6(4)9-3-8-5/h1-3H |
InChIキー |
PACMVEZTMGSGNT-UHFFFAOYSA-N |
正規SMILES |
C1=CSC2=C1C(=NC=N2)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[[2-[[2-[[4-amino-2-[[6-amino-2-[[5-amino-2-[[2-[[2-[2-[[2-[[6-amino-2-[[5-carbamimidamido-2-[2-(3-phenylpropanoylamino)propanoylamino]pentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoylamino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-[[1-[[6-amino-1-[(3-amino-1-carboxy-3-oxopropyl)amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B14124843.png)

![4,5-Dimethyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14124874.png)
![N-[2-(5-Methyl-2,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl]benzamide](/img/structure/B14124881.png)



![3-[(4-Tert-butylphenyl)amino]benzamide](/img/structure/B14124897.png)
![1H-Pyrazole-5-carboxylic acid, 3-(2-naphthalenyl)-, 2-[(2-hydroxy-1-naphthalenyl)methylene]hydrazide](/img/structure/B14124901.png)
![1,5,5-Trimethyl-3-thiabicyclo[4.1.0]heptane](/img/structure/B14124905.png)



